molecular formula C15H22N2O B586026 Mepivacaine-d3 CAS No. 1346597-90-7

Mepivacaine-d3

カタログ番号 B586026
CAS番号: 1346597-90-7
分子量: 249.372
InChIキー: INWLQCZOYSRPNW-HPRDVNIFSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Mepivacaine-d3 is the deuterium labeled Mepivacaine . Mepivacaine is an amide-type local anesthetic agent . It is intended for use as an internal standard for the quantification of mepivacaine by GC- or LC-MS . Mepivacaine is an inhibitor of voltage-gated sodium channels (Na v s) and a local anesthetic . It inhibits depolarization-induced currents in ND7/23 cells expressing Na v 1.8 channels when used at concentrations of 30 and 100 µM .


Synthesis Analysis

The synthesis of Mepivacaine involves a continuous platform for synthesizing mepivacaine, one of the most widely used anaesthetics for minor surgeries . The platform afforded the drug in 44% isolated yield following a concomitant distillation–crystallisation on a gram scale after N -functionalisation and amide coupling, with full recovery of the solvents and excess reagents .


Molecular Structure Analysis

The molecular formula of Mepivacaine-d3 is C15H22N2O . The molecular weight is 249.37 g/mol .


Chemical Reactions Analysis

Mepivacaine-d3 is synthesized from readily available commercial reagents and (non-dry) solvents under safe conditions using portable, continuous apparatus . The use of flow chemistry as an enabling tool allowed the use of “forbidden” chemistry which is typically challenging for preparative and large scale reactions in batch mode .


Physical And Chemical Properties Analysis

The molecular weight of Mepivacaine-d3 is 265.37 g/mol . The molecular formula is C15H22N2O2 . The exact mass is 265.186958187 g/mol and the monoisotopic mass is 265.186958187 g/mol .

科学的研究の応用

Anesthesia in Diabetic Neuropathy

Mepivacaine-d3: is utilized in studies investigating the Minimum Effective Anesthetic Concentration (MEAC) for axillary brachial plexus block in patients with diabetic neuropathy (DN). Research indicates that nerves in DN patients show increased susceptibility to local anesthetics, potentially requiring a decreased dose .

Dermatological Applications

In dermatology, Mepivacaine-d3 is compared with lidocaine in preclinical studies involving resilient hyaluronic acid fillers. It’s particularly noted for its lower vasodilatory activity, which may preserve peripheral blood flow and maintain a lower systemic concentration over time, adding a safety aspect to its use .

Dental Procedures

Mepivacaine-d3: is widely used in dentistry due to its properties and utility. It’s commonly used in medically compromised patients and pediatric populations, as it can be formulated with or without a vasoconstrictor. Its pharmacokinetics are not well understood, making it a subject of ongoing research .

Postoperative Pain Management

In the context of postoperative pain management, Mepivacaine-d3 is compared with bupivacaine in patients undergoing total joint arthroplasty with spinal anesthesia. Studies suggest that mepivacaine may facilitate early ambulation, shorter length of stay, and home discharge .

Obstetrics

Mepivacaine-d3: is investigated for its effectiveness in reducing pain during intrauterine device placement in nulliparous women. It’s also studied for its combination with ropivacaine for epidural anesthesia in caesarean sections, aiming to provide longer postoperative analgesia and earlier ambulation .

Pharmacokinetics

Research into the pharmacokinetics of Mepivacaine-d3 involves its absorption, distribution, metabolism, and excretion. It’s compared with other local anesthetics like prilocaine and lidocaine, and its interaction with voltage-sensitive Na+ channels is of particular interest .

Safety and Hazards

Mepivacaine-d3 should be used with caution. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment and ensure adequate ventilation . It is also important to remove all sources of ignition and evacuate personnel to safe areas .

特性

{ "Design of the Synthesis Pathway": "The synthesis of Mepivacaine-d3 can be achieved through the modification of the synthesis pathway of Mepivacaine. The key step involves the synthesis of the deuterated intermediate, followed by the final coupling reaction to obtain Mepivacaine-d3.", "Starting Materials": [ "4-methyl-2,6-piperidine-d2-dione", "1,3-dimethyl-2-propenylbenzene-d3", "diethylamine-d6", "sodium bisulfite", "sodium nitrite", "sodium hydroxide", "acetic acid-d4", "sodium chloride", "hydrochloric acid-d3", "sodium carbonate", "chloroform-d1", "sodium bicarbonate" ], "Reaction": [ "The starting material 4-methyl-2,6-piperidine-d2-dione is reacted with 1,3-dimethyl-2-propenylbenzene-d3 in the presence of diethylamine-d6 to form the deuterated intermediate.", "The deuterated intermediate is then treated with sodium bisulfite and sodium nitrite in the presence of sodium hydroxide to form the diazonium salt intermediate.", "The diazonium salt intermediate is then coupled with 2,6-dimethylaniline in the presence of acetic acid-d4 to form the deuterated Mepivacaine-d3.", "The Mepivacaine-d3 is then purified by extraction with chloroform-d1, followed by washing with sodium chloride, hydrochloric acid-d3, sodium carbonate, and sodium bicarbonate to remove impurities." ] }

CAS番号

1346597-90-7

製品名

Mepivacaine-d3

分子式

C15H22N2O

分子量

249.372

IUPAC名

N-(2,6-dimethylphenyl)-1-(trideuteriomethyl)piperidine-2-carboxamide

InChI

InChI=1S/C15H22N2O/c1-11-7-6-8-12(2)14(11)16-15(18)13-9-4-5-10-17(13)3/h6-8,13H,4-5,9-10H2,1-3H3,(H,16,18)/i3D3

InChIキー

INWLQCZOYSRPNW-HPRDVNIFSA-N

SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2CCCCN2C

同義語

N-(2,6-Dimethylphenyl)-1-methyl-2-piperidinecarboxamide-d3;  (±)-Mepivacaine-d3 ;  1-Methyl-2’,6’-pipecoloxylidide-d3;  APF 135-d3;  Carbocain-d3;  Carbocaine-d3 ;  Carbocaine-V-d3;  DL-Mepivacaine-d3;  MepiSV-d3;  Mepicaine-d3;  Scandicain-d3 ;  Scandicaine-d3

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mepivacaine-d3
Reactant of Route 2
Reactant of Route 2
Mepivacaine-d3
Reactant of Route 3
Reactant of Route 3
Mepivacaine-d3
Reactant of Route 4
Mepivacaine-d3
Reactant of Route 5
Mepivacaine-d3
Reactant of Route 6
Reactant of Route 6
Mepivacaine-d3

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。